1-methyl-1,2,3,4-tetrahydroquinoxaline serves as a valuable building block in organic synthesis. For instance, it can be utilized to synthesize 1-aryl-N-methyl-1,2,3,4-tetrahydroisoquinolines through nucleophilic addition reactions with arynes. [] This approach offers a novel pathway for preparing these compounds, which are significant in medicinal chemistry and natural product synthesis.
The molecular structure of 1-methyl-1,2,3,4-tetrahydroquinoxaline consists of a pyrazine ring fused with a cyclohexane ring. The methyl group at position 1 introduces chirality to the molecule. The conformation of the tetrahydropyrazine ring in 1-Methyl-1,2,3,4-tetrahydroquinoxaline is predominantly quasi-equatorial, as deduced from 3J(13C4a,1H6) 1.1 Hz. []
Research suggests that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) might play a role in preventing Parkinson's disease. [] Studies show that 1MeTIQ levels are reduced in the brains of mice treated with the Parkinson's disease-inducing neurotoxin MPTP. [] Additionally, pretreatment with 1MeTIQ has demonstrated a protective effect against MPTP-induced motor deficits and dopamine depletion. [, ] This protective effect is thought to be related to 1MeTIQ's ability to prevent the inhibition of Complex I of the mitochondrial respiratory chain by MPP+, a metabolite of MPTP. []
Derivatives of 1-methyl-1,2,3,4-tetrahydroquinoxaline, particularly those incorporating the pyrazolo[3,4-b]quinoxaline (flavazole) structure, have shown promising antifungal activity. [] These compounds are synthesized from precursors like 3-methyl-2-oxo-1,2-dihydroquinoxaline and involve reactions with aryl diazonium salts. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2